molecular formula C25H25N5O4S2 B2712497 ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 851124-83-9

ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2712497
CAS No.: 851124-83-9
M. Wt: 523.63
InChI Key: ZDRKUPUBRUVEKM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several interesting moieties, including a pyrimidine ring and a thiophene ring . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms, and they are an integral part of DNA and RNA . Thiophenes are five-membered rings containing one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used . The presence of multiple functional groups provides many sites for potential reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidines are generally weaker bases than pyridine and are soluble in water .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, development of new synthesis methods, and investigation of its physical and chemical properties .

Properties

IUPAC Name

ethyl 2-[2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S2/c1-4-34-24(33)19-16-6-5-7-18(16)36-23(19)28-21(31)14(3)35-25-27-20-17(22(32)29-25)12-26-30(20)15-10-8-13(2)9-11-15/h8-12,14H,4-7H2,1-3H3,(H,28,31)(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRKUPUBRUVEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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